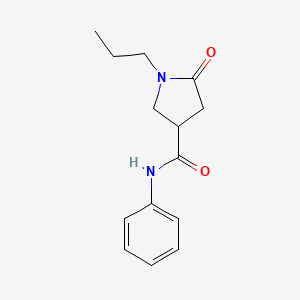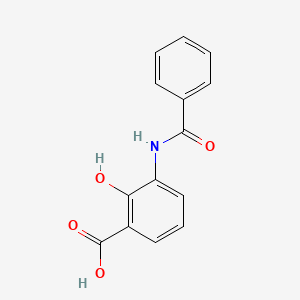![molecular formula C16H16INOS B6002480 N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide, commonly known as IMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMBA is a thioamide derivative that is structurally similar to other compounds such as 2-[(2-methylbenzyl)thio]acetamide and N-(4-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide. The synthesis and properties of IMBA have been investigated in detail, and it has been found to have a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of IMBA is complex and not fully understood. However, it is thought to involve the formation of a covalent bond between the thioamide group of IMBA and a nucleophilic residue on the target enzyme or protein. This covalent bond formation can lead to inhibition of the enzyme or protein activity, which can have a range of downstream effects.
Biochemical and Physiological Effects:
IMBA has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine levels can have a range of physiological effects, including improved cognitive function and enhanced muscle contraction. IMBA has also been shown to inhibit the activity of other enzymes and proteins, including butyrylcholinesterase and beta-secretase, which are involved in the breakdown of other neurotransmitters and the formation of amyloid-beta peptides, respectively.
実験室実験の利点と制限
IMBA has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been extensively studied for its properties and applications. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are many potential future directions for research on IMBA. Some possible areas of investigation include exploring its effects on other enzymes and proteins, investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and optimizing its synthesis and purification methods. Additionally, further research is needed to fully understand the mechanisms of action of IMBA and its downstream effects on biological systems.
合成法
IMBA can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 2-[(2-methylbenzyl)thio]acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as recrystallization or column chromatography. The synthesis of IMBA has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
IMBA has been used in a variety of scientific research applications, including as a tool to study the mechanisms of action of various enzymes and proteins. For example, IMBA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of physiological effects.
特性
IUPAC Name |
N-(4-iodophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INOS/c1-12-4-2-3-5-13(12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDHYGUEHVEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)

![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)
![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)


